

Application Notes and Protocols for PhTD3 in Opsonophagocytic Killing Assay (OPKA)

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Compound of Interest

Compound Name: PhTD3

Cat. No.: B1576953

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The opsonophagocytic killing assay (OPKA) is a critical in vitro method used to assess the functional activity of antibodies against encapsulated bacteria, such as *Streptococcus pneumoniae*. This assay measures the ability of antibodies to opsonize bacteria, leading to their engulfment and killing by phagocytic cells in the presence of complement. The pneumococcal histidine triad protein D (PhtD) is a highly conserved surface protein expressed by *S. pneumoniae* and is a promising vaccine candidate. Antibodies targeting PhtD, such as the monoclonal antibody **PhTD3**, can mediate opsonophagocytic killing, highlighting their potential therapeutic or prophylactic value.

These application notes provide a detailed protocol for utilizing the **PhTD3** monoclonal antibody in an OPKA to evaluate its functional efficacy against *Streptococcus pneumoniae*.

Data Presentation

The efficacy of **PhTD3** in an OPKA is determined by titrating the antibody and measuring the percentage of bacterial killing at each concentration. The results are typically presented as the reciprocal of the antibody dilution that results in 50% killing (opsonization index). Data should be summarized in a clear, tabular format for easy comparison.

Table 1: Representative Data for **PhTD3**-Mediated Opsonophagocytic Killing

PhTD3 Concentration (µg/mL)	Mean CFU/mL (± SD)	Percent Killing (%)
10	50 (± 15)	95
5	150 (± 30)	85
2.5	400 (± 55)	60
1.25	750 (± 80)	25
0.625	950 (± 100)	5
No Antibody Control	1000 (± 120)	0
No Complement Control	1100 (± 130)	-10
No Phagocytes Control	1200 (± 150)	-20

Note: The data presented in this table are for illustrative purposes only. Actual results will vary depending on the specific experimental conditions, including the pneumococcal strain, complement source, and phagocytic cells used.

Experimental Protocols

This protocol is adapted from established opsonophagocytic killing assays for *Streptococcus pneumoniae*.^{[1][2][3][4][5]} It has been specifically tailored for the use of a monoclonal antibody, **PhTD3**.

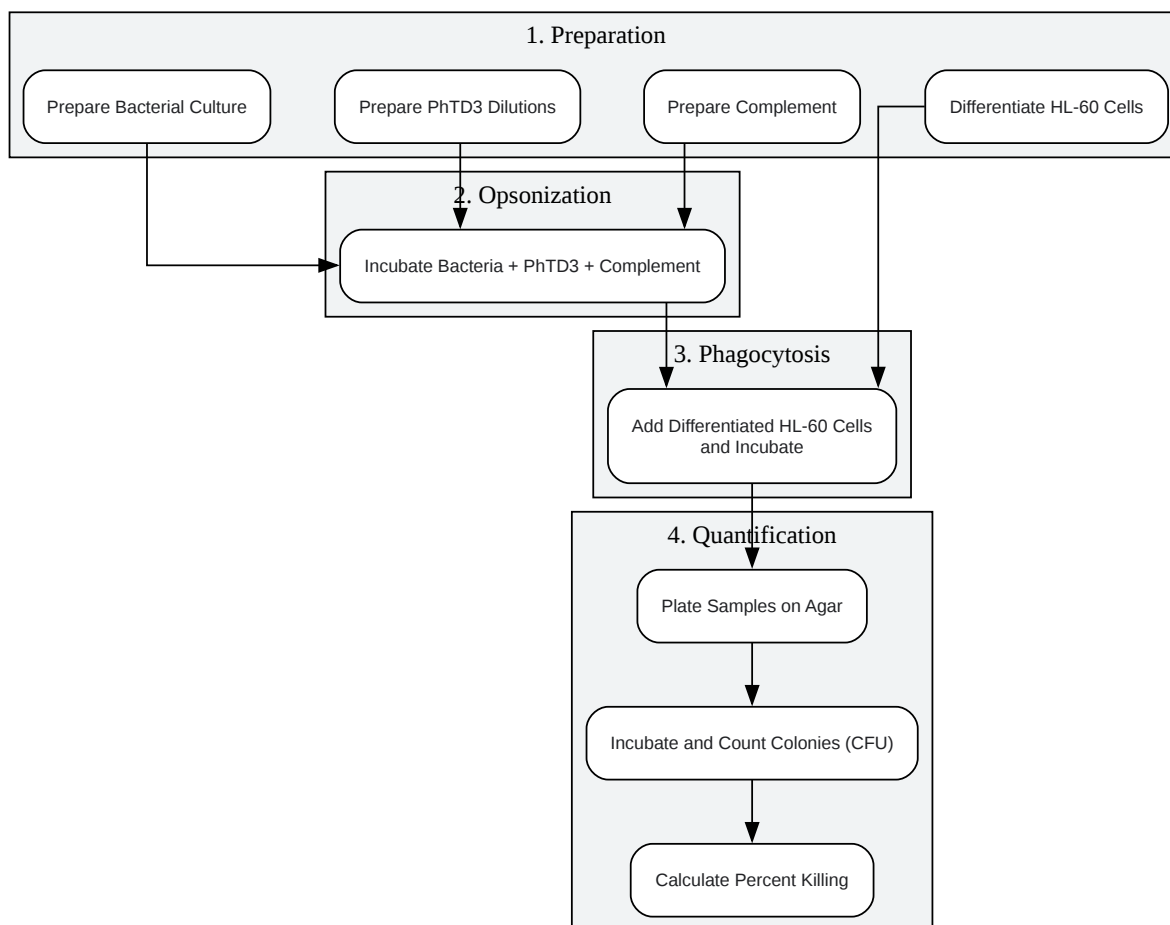
Materials and Reagents

- *Streptococcus pneumoniae* strain of interest
- **PhTD3** monoclonal antibody
- Todd-Hewitt broth supplemented with 0.5% yeast extract (THY)
- Blood agar plates
- HL-60 cells (human promyelocytic leukemia cell line)

- RPMI 1640 medium supplemented with fetal bovine serum (FBS)
- Dimethylformamide (DMF) for HL-60 cell differentiation
- Baby rabbit complement
- Hanks' Balanced Salt Solution with Ca^{2+} and Mg^{2+} (HBSS++)
- Gelatin
- 96-well microtiter plates
- Multichannel pipette
- Automated colony counter

Experimental Workflow

The experimental workflow for the **PhTD3** OPKA consists of four main stages: preparation of reagents, opsonization, phagocytosis, and determination of bacterial killing.



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Figure 1: Experimental workflow for the **PhTD3** OPKA.

Step-by-Step Protocol

1. Preparation of Reagents

- Bacterial Culture Preparation:
 - Inoculate *S. pneumoniae* from a frozen stock onto a blood agar plate and incubate overnight at 37°C with 5% CO₂.
 - Pick a single colony and inoculate it into THY broth. Grow the culture to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).
 - Wash the bacterial cells with HBSS++ and resuspend them in the assay buffer (HBSS++ with 0.1% gelatin) to the desired concentration (e.g., 2x10⁵ CFU/mL).
- HL-60 Cell Differentiation:
 - Culture HL-60 cells in RPMI 1640 medium supplemented with 10% FBS.
 - Induce differentiation into granulocyte-like cells by adding DMF to a final concentration of 100 mM and incubating for 4-6 days.
 - On the day of the assay, wash the differentiated HL-60 cells with HBSS++ and resuspend them in the assay buffer at a concentration of 1x10⁷ cells/mL.
- **PhTD3** Antibody Dilution:
 - Prepare a series of twofold dilutions of the **PhTD3** monoclonal antibody in the assay buffer. The concentration range should be chosen to capture the full dose-response curve (e.g., from 20 µg/mL down to 0.1 µg/mL).
- Complement Preparation:
 - Thaw the baby rabbit complement on ice. It is recommended to pre-screen complement batches for low non-specific killing of the pneumococcal strain being used.

2. Opsonization

- In a 96-well microtiter plate, add 20 µL of the bacterial suspension to each well.
- Add 20 µL of the diluted **PhTD3** antibody to the corresponding wells. Include a "no antibody" control.

- Add 10 µL of baby rabbit complement to each well. For a "no complement" control, add 10 µL of heat-inactivated complement or assay buffer.
- Incubate the plate at 37°C for 30 minutes with shaking to allow for opsonization.

3. Phagocytosis

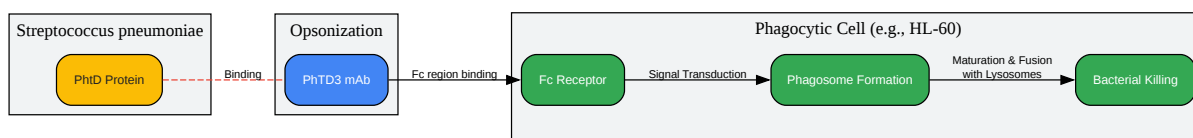
- Add 40 µL of the differentiated HL-60 cell suspension to each well, except for the "no phagocyte" control wells (add 40 µL of assay buffer to these). The typical effector-to-target cell ratio is 200:1.
- Incubate the plate at 37°C for 45-60 minutes with shaking to allow for phagocytosis and killing.

4. Quantification of Bacterial Killing

- Stop the reaction by placing the plate on ice.
- Serially dilute the contents of each well in sterile water to lyse the HL-60 cells and release any surviving bacteria.
- Plate 10 µL of the appropriate dilutions onto blood agar plates.
- Incubate the plates overnight at 37°C with 5% CO₂.
- Count the number of colony-forming units (CFU) using an automated colony counter.
- Calculate the percentage of killing for each antibody concentration using the following formula: Percent Killing = $[1 - (\text{CFU in test well} / \text{CFU in 'no antibody' control well})] \times 100$

Signaling and Mechanism

The opsonophagocytic activity of **PhTD3** is dependent on the interaction of the antibody with the PhtD protein on the bacterial surface, followed by the engagement of phagocytic cells.



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Figure 2: Mechanism of **PhTD3**-mediated opsonophagocytosis.

The process begins with the Fab region of the **PhTD3** monoclonal antibody binding specifically to the PhtD protein on the surface of *S. pneumoniae*. This coating of the bacterium with antibodies is known as opsonization. The Fc region of the bound **PhTD3** is then recognized by Fc receptors on the surface of phagocytic cells, such as differentiated HL-60 cells. This interaction triggers intracellular signaling pathways within the phagocyte, leading to the engulfment of the opsonized bacterium into a phagosome. The phagosome then matures and fuses with lysosomes, creating a phagolysosome where the bacterium is killed by enzymes and reactive oxygen species. Complement can also be activated, leading to the deposition of complement proteins on the bacterial surface, which further enhances phagocytosis through complement receptors on the phagocytes.

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